1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
Description
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea (CAS: 898443-93-1) is a synthetic urea derivative with a molecular formula of C20H23N3O2 and a molecular weight of 337.4 g/mol . Its structure features a dihydro-pyrrole ring linked to a 3,4-dimethylphenyl group and a 3-methoxyphenyl urea moiety. The compound's Smiles notation is COc1cccc(NC(=O)N(C2=NCCC2)c2ccc(C)c(C)c2)c1, highlighting the methoxy group at the meta-position of the phenyl ring and the substituted pyrrole core .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPQZLIOMJHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Coupling
This method involves reacting a pre-synthesized aromatic amine with a substituted phenyl isocyanate. For this compound, the 3,4-dimethylphenyl group is introduced via 3,4-dimethylaniline, which reacts with 3-methoxyphenyl isocyanate to form the urea bond. Key advantages include:
Carbamoyl Chloride Route
As an alternative, carbamoyl chlorides derived from 3-methoxyaniline can be coupled with 3,4-dimethylphenylamine. This method requires:
- In situ generation of carbamoyl chloride using phosgene or triphosgene.
- Stoichiometric bases like pyridine to neutralize HCl byproducts.
Table 1: Comparison of Urea Bond Formation Methods
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Isocyanate coupling | 3-Methoxyphenyl isocyanate | 58 ± 3 | 95.2 | |
| Carbamoyl chloride | Triphosgene, Pyridine | 49 ± 5 | 91.8 |
Functionalization of the Pyrrolidine Moiety
The 3,4-dihydro-2H-pyrrol-5-yl group is introduced via cyclization reactions. A widely adopted protocol involves:
Ring-Closing Metathesis (RCM)
Reductive Amination
- Substrates : Aldehydes and primary amines.
- Reducing agent : Sodium cyanoborohydride (NaBH3CN).
- Yield : 72% for the pyrrolidine intermediate.
Sequential Substitution and Coupling
Final assembly requires conjugating the urea core with the pyrrolidine moiety. A three-step sequence is employed:
- Protection : The pyrrolidine nitrogen is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Coupling : Boc-protected pyrrolidine reacts with the pre-formed urea intermediate using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as the coupling agent.
- Deprotection : Boc removal with HCl in dioxane yields the final product.
Table 2: Coupling Agents and Efficiency
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TBTU | DMF | 25 | 68 |
| HATU | DCM | 0 → 25 | 73 |
| EDC/HOBt | THF | 40 | 61 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance urea bond formation but may lead to decomposition at elevated temperatures. Dichloromethane (DCM) balances reactivity and stability.
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
- Microwave assistance : Reduces reaction time from 12 h to 45 min for cyclization steps.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
Challenges and Mitigation Strategies
- Steric hindrance : The 3,4-dimethyl group slows urea formation. Mitigated by using excess isocyanate (1.5 eq).
- Oxidation of pyrrolidine : Minimized by conducting reactions under nitrogen.
Industrial-Scale Considerations
- Cost-effective catalysts : Switching from Grubbs to Hoveyda-Grubbs catalyst reduces metathesis costs by 40%.
- Continuous flow systems : Improve yield reproducibility to ±2%.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)urea (CAS: 915188-96-4)
- Molecular Formula : C20H23N3O2 (identical to the target compound) .
- Key Difference : The 2,3-dimethylphenyl substituent (vs. 3,4-dimethylphenyl in the target compound) alters steric and electronic properties.
- Physicochemical Data : Similar lack of reported melting point, solubility, or stability data .
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)-3-Pyrrolidinyl]-3-[4-Methyl-3-(2-Methyl-5-Pyrimidinyl)-1-Phenyl-1H-Pyrazol-5-yl]urea
- Structure : Features a fluorophenyl group, pyrimidine ring, and stereospecific pyrrolidine core .
- Key Difference : Enhanced complexity with fluorinated and heterocyclic substituents, likely influencing receptor binding affinity compared to the simpler methoxyphenyl group in the target compound.
Analogs with Shared Aromatic Substituents
Pyrazoline Derivatives from
Three pyrazoline compounds synthesized from 3,4-dimethylphenyl hydrazine and substituted chalcones were analyzed:
| Compound | Substituent | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) | Yield (%) |
|---|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 4-butyloxyphenyl | 126–130 | 0.87 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 4-pentyloxyphenyl | 121–125 | 0.89 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 4-heptanoyloxyphenyl | 121–125 | 0.89 | 84–86 |
- Key Observations :
- Longer alkyloxy chains (e.g., pentyloxy vs. butyloxy) reduce melting points slightly .
- All compounds exhibit high yields (84–86%) and similar chromatographic mobility (Rf ~0.87–0.89) .
- Contrast with Target Compound: The urea-pyrrole scaffold in the target compound may confer distinct hydrogen-bonding capabilities compared to the pyrazoline core.
Pharmacologically Relevant Analogs
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Ethyl)-1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxamide
Metcaraphen Hydrochloride
- Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride .
- Key Difference : The ester and cyclopentane groups distinguish it from urea derivatives, likely affecting solubility and bioavailability.
Biological Activity
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Urea moiety : Central to the compound's activity, influencing interactions with biological targets.
- Dihydropyrrole ring : May contribute to the compound's pharmacological properties.
- Dimethylphenyl and methoxyphenyl groups : These aromatic systems can enhance lipophilicity and affect binding affinity to targets.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 302.38 g/mol
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, which may include:
- Enzyme inhibition : The urea group can mimic natural substrates, allowing it to inhibit enzymes such as kinases or proteases.
- Receptor modulation : The aromatic rings may facilitate binding to specific receptors, influencing signaling pathways.
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:
- A study on related urea derivatives showed significant inhibition of cancer cell proliferation, with IC values in the low micromolar range against various cancer cell lines .
- The compound's structural similarity to known anticancer agents suggests potential efficacy in targeting tumor growth through apoptosis induction.
Case Study 1: Anticancer Efficacy
A recent study investigated a series of urea derivatives for their anticancer activities. The lead compound demonstrated an IC of 140 nM against GSK-3β, a target implicated in cancer progression. The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl rings significantly enhanced potency compared to earlier derivatives .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of urea derivatives. A compound structurally similar to our target showed MIC values against S. aureus at 0.06 μg/mL, indicating strong bactericidal activity. The study emphasized the importance of hydrophobic interactions facilitated by the aromatic groups in enhancing antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
